molecular formula C16H16N2O3 B2670334 2-Hydroxy-2-phenyl-1-(3-(pyridin-3-yloxy)azetidin-1-yl)ethanone CAS No. 1903685-37-9

2-Hydroxy-2-phenyl-1-(3-(pyridin-3-yloxy)azetidin-1-yl)ethanone

Cat. No. B2670334
CAS RN: 1903685-37-9
M. Wt: 284.315
InChI Key: BEWBYRMXASMZOD-UHFFFAOYSA-N
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Description

2-Hydroxy-2-phenyl-1-(3-(pyridin-3-yloxy)azetidin-1-yl)ethanone, also known as AZD9291, is a third-generation epidermal growth factor receptor (EGFR) inhibitor used in the treatment of non-small cell lung cancer (NSCLC).

Scientific Research Applications

Antibacterial Activity

One of the primary applications of azetidinone derivatives is in the development of novel antibacterial agents. Research has shown that certain Schiff base and azetidinone derivatives exhibit significant antibacterial activity against common pathogens like Staphylococcus aureus and Escherichia coli. These compounds are synthesized through reactions involving chalconimines and chloroacetyl chloride, highlighting their potential in the design of new antibiotics (Vashi & Naik, 2004).

Corrosion Inhibition

Schiff bases derived from azetidinone compounds have been evaluated for their efficiency as corrosion inhibitors, especially for carbon steel in acidic environments. Studies indicate that these compounds act as mixed (cathodic/anodic) inhibitors, which can significantly reduce the corrosion rate, making them useful in industrial applications where corrosion resistance is crucial (Hegazy et al., 2012).

Antidepressant and Nootropic Agents

Azetidinone derivatives have also been explored for their potential as central nervous system (CNS) active agents, particularly as antidepressant and nootropic (cognitive enhancer) agents. Certain synthesized compounds have shown promising results in animal models, suggesting the 2-azetidinone skeleton's utility in developing therapeutically relevant CNS active agents (Thomas et al., 2016).

Synthesis of Bioactive Compounds

Another application involves the synthesis of novel azetidinones and thiazolidinones with potential bioactivity. These compounds are synthesized using Schiff bases and are characterized by their biological activities against a variety of bacterial strains, further emphasizing the versatility of azetidinone derivatives in medicinal chemistry (Chopde et al., 2011).

Inhibition of Blood Platelet Aggregation

Some derivatives, specifically those involving piperidine and pyrrolidine ethanones, have been identified as inhibitors of ADP-induced aggregation of blood platelets, offering potential therapeutic applications in preventing thrombotic diseases. However, further research is needed to explore their efficacy and safety profiles (Grisar et al., 1976).

properties

IUPAC Name

2-hydroxy-2-phenyl-1-(3-pyridin-3-yloxyazetidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3/c19-15(12-5-2-1-3-6-12)16(20)18-10-14(11-18)21-13-7-4-8-17-9-13/h1-9,14-15,19H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEWBYRMXASMZOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C(C2=CC=CC=C2)O)OC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxy-2-phenyl-1-(3-(pyridin-3-yloxy)azetidin-1-yl)ethanone

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